molecular formula C11H14O2 B8689578 2-(3,4-Dimethyl-phenoxymethyl)-oxirane

2-(3,4-Dimethyl-phenoxymethyl)-oxirane

Cat. No.: B8689578
M. Wt: 178.23 g/mol
InChI Key: ZABVHXJGMITPLQ-UHFFFAOYSA-N
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Description

Significance of Oxirane Derivatives in Chemical Synthesis

Oxirane derivatives, more commonly known as epoxides, are a class of cyclic ethers characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom. This structural feature imparts a high degree of ring strain, making epoxides significantly more reactive than their acyclic ether counterparts. masterorganicchemistry.comwikipedia.org This inherent reactivity is the cornerstone of their importance in chemical synthesis, rendering them valuable intermediates for a wide array of organic transformations. rsc.org

The principal reaction of epoxides is the ring-opening reaction, which can be initiated by both nucleophiles and electrophiles under acidic or basic conditions. masterorganicchemistry.comlibretexts.org This versatility allows for the stereospecific and regioselective introduction of two functional groups onto adjacent carbon atoms. For instance, the acid-catalyzed hydrolysis of epoxides yields trans-1,2-diols, while reaction with amines produces β-amino alcohols, crucial moieties in many pharmaceutical compounds. wikipedia.orglibretexts.org

The synthetic utility of oxiranes is extensive, with applications ranging from the production of commodity chemicals to the intricate synthesis of natural products and bioactive molecules. rsc.orgmt.com Ethylene (B1197577) oxide, the simplest epoxide, is a key industrial chemical used in the manufacturing of ethylene glycol (a primary component of antifreeze), as well as detergents and polyesters. fiveable.melibretexts.org In the realm of fine chemical synthesis, the epoxide functional group is a cornerstone for constructing complex molecular frameworks, including alkaloids, terpenoids, and polyketides. rsc.org

The ability to create stereocenters during the synthesis and subsequent reactions of epoxides makes them particularly valuable in asymmetric synthesis. Chiral epoxides can be prepared through various methods, including the Sharpless asymmetric epoxidation, and their subsequent transformations allow for the enantioselective synthesis of complex target molecules.

Reaction Type Reagent/Conditions Product Significance
HydrolysisAcidic or Basic1,2-Diol (Glycol)Production of antifreeze, polymers. wikipedia.orglibretexts.org
AminolysisAminesβ-Amino alcoholSynthesis of pharmaceuticals, epoxy resins. wikipedia.org
AlcoholysisAlcoholsβ-Alkoxy alcoholFormation of glycol ethers, solvents.
Grignard ReactionGrignard ReagentsSubstituted AlcoholCarbon-carbon bond formation. mt.com

Academic Research Landscape of the Phenoxymethyl-Oxirane Moiety

The phenoxymethyl-oxirane moiety is a significant structural motif in organic chemistry, serving as a versatile precursor in various synthetic applications. pubcompare.ai Academic research has focused on developing efficient synthetic routes to these compounds and exploring their utility as building blocks for more complex molecules, particularly in materials science and medicinal chemistry.

One area of active investigation is the synthesis of phenoxymethyl-oxirane derivatives themselves. Traditional methods often involve the reaction of a substituted phenol (B47542) with an epihalohydrin, such as epichlorohydrin, in the presence of a base. More recent research has explored novel synthetic strategies, including the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, which can offer advantages such as milder reaction conditions and tolerance of a wider range of functional groups. tandfonline.comtandfonline.com These advancements are crucial for accessing a diverse library of phenoxymethyl-oxiranes with various substituents on the aromatic ring.

The reactivity of the epoxide ring in the phenoxymethyl-oxirane structure is central to its application. The phenoxy group can influence the regioselectivity of the ring-opening reaction, and researchers have studied these effects to control the outcome of synthetic transformations. The resulting products, often containing a 1-phenoxy-3-substituted-propan-2-ol core structure, are valuable intermediates. For example, they are key components in the synthesis of certain beta-blockers and other pharmacologically active compounds.

Furthermore, the phenoxymethyl-oxirane moiety is utilized in polymer chemistry. Phenyl glycidyl (B131873) ether, the simplest member of this class, is used as a reactive diluent in epoxy resins to reduce viscosity while maintaining or enhancing certain physical properties of the cured polymer. Research in this area explores how different substituents on the phenyl ring affect the curing process and the final properties of the polymer, such as thermal stability and mechanical strength.

Research Area Focus Key Findings/Applications
Synthetic MethodologyDevelopment of efficient and selective syntheses of phenoxymethyl-oxirane derivatives.Novel rearrangement reactions, use of various catalysts to improve yield and stereoselectivity. tandfonline.com
Medicinal ChemistryUse as intermediates for the synthesis of biologically active molecules.Synthesis of beta-blockers, T-type calcium channel blockers, and dopamine (B1211576) D4 receptor antagonists. tandfonline.com
Polymer ScienceApplication as monomers or modifiers in epoxy resins and other polymers.Phenyl glycidyl ether as a reactive diluent; study of structure-property relationships. pubcompare.ai
Mechanistic StudiesInvestigation of reaction mechanisms, particularly epoxide ring-opening.Understanding the electronic and steric effects of the phenoxy substituent on reactivity. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]oxirane

InChI

InChI=1S/C11H14O2/c1-8-3-4-10(5-9(8)2)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3

InChI Key

ZABVHXJGMITPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CO2)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 3,4 Dimethyl Phenoxymethyl Oxirane and Analogous Epoxides

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The three-membered ring of 2-(3,4-dimethyl-phenoxymethyl)-oxirane and similar epoxides is readily opened by a diverse array of nucleophiles. These reactions can be catalyzed by either acids or bases, and the regiochemical outcome is dependent on the reaction conditions and the nature of the nucleophile.

Acid-Catalyzed Hydrolysis to 1,2-Diols

Under acidic conditions, the epoxide oxygen of aryl glycidyl (B131873) ethers is protonated, forming a more reactive intermediate. Subsequent nucleophilic attack by water leads to the formation of a 1,2-diol. For unsymmetrical epoxides like this compound, the attack of the water molecule typically occurs at the more substituted carbon atom, following a mechanism with significant S(_N)1 character. This regioselectivity is attributed to the greater stabilization of the partial positive charge at the benzylic-like carbon. The result of this trans-diaxial opening is the formation of 1-(3,4-dimethylphenoxy)-propane-2,3-diol.

Microsomal epoxide hydrolases can also be employed for the enantioselective hydrolysis of 2-aryl-2-methyloxiranes, producing optically active 1,2-diols with a tertiary benzylic alcohol stereogenic center sci-hub.se. While the optical purities may vary, this enzymatic approach demonstrates a valuable route to chiral diols sci-hub.se.

Epoxide SubstrateCatalyst/ConditionsProductYield (%)Reference
2-Aryl-2-methyloxiranesMicrosomal epoxide hydrolase (pig liver)Optically active 1,2-diolsUp to 34% e.e. sci-hub.se
5-Methoxyindene 1,2-oxideHydronium ioncis- and trans-diols75-80% cis, 20-25% trans researchgate.net
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1,2-epoxideHydronium ioncis- and trans-diols75-80% cis, 20-25% trans researchgate.net

Alcoholysis and Formation of β-Alkoxy Alcohols

The reaction of this compound with alcohols, or alcoholysis, results in the formation of β-alkoxy alcohols. The regioselectivity of this reaction is highly dependent on the catalytic conditions. Under acidic catalysis, the alcohol nucleophile preferentially attacks the more substituted carbon of the epoxide ring. Conversely, basic conditions favor a standard S(_N)2 attack at the less sterically hindered carbon atom. Lewis acids such as aluminum triflate (Al(OTf)(_3)) and bismuth triflate (Bi(OTf)(_3)) have been shown to be highly effective catalysts for the alcoholysis of glycidol (B123203) with various alcohols, leading to monoalkyl glyceryl ethers in high yields and selectivity under mild conditions nih.govrsc.org.

A method for synthesizing β-alkoxy alcohol compounds involves reacting monosubstituted epoxy compounds with phenols in the presence of a bismuth-based catalyst, (C(4)H({12})N(_2))(_2)[BiCl(_6)]Cl·H(_2)O, under solvent-free conditions mdpi.com. This process is characterized by short reaction times and high product yields mdpi.com.

EpoxideAlcoholCatalystProductYield (%)Reference
GlycidolVarious alcoholsAl(OTf)(_3) or Bi(OTf)(_3)Monoalkyl glyceryl ethers99 nih.govrsc.org
Monosubstituted epoxidesPhenols(C(4)H({12})N(_2))(_2)[BiCl(_6)]Cl·H(_2)Oβ-Alkoxy alcoholsHigh mdpi.com

Aminolysis Reactions for β-Amino Alcohol Synthesis

The aminolysis of epoxides is a fundamental and widely utilized method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals and biologically active compounds organic-chemistry.org. The reaction of this compound with primary or secondary amines leads to the corresponding β-amino alcohols. The regioselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions. Generally, in the absence of a catalyst or under basic conditions, the amine attacks the less sterically hindered carbon atom (an S(_N)2 pathway). However, the use of various catalysts can alter this selectivity researchgate.net.

For instance, zinc(II) perchlorate (B79767) hexahydrate is a highly efficient catalyst for the ring-opening of epoxides by amines under solvent-free conditions, affording β-amino alcohols with excellent chemo-, regio-, and stereoselectivities researchgate.net. In some cases, the aminolysis of epoxides in water can proceed with high selectivity and yield even without a catalyst researchgate.net. A variety of catalysts, including Lewis acids and solid-supported reagents, have been employed to promote the regioselective synthesis of β-amino alcohols from epoxides and amines with high yields mdpi.com. Lipase (B570770) from Aspergillus oryzae has also been used in a one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines, showcasing a biocatalytic approach organic-chemistry.org.

EpoxideAmineCatalyst/ConditionsProductYield (%)Reference
Various epoxidesVarious aminesZinc(II) perchlorate hexahydrate / Solvent-freeβ-Amino alcoholsHigh researchgate.net
Various epoxidesVarious aminesWater / No catalystβ-Amino alcoholsExcellent researchgate.net
EpichlorohydrinAnilineLipozyme TL IM / Methanol (B129727)1-(phenylamino)propan-2-ol85.2 researchgate.net
Aromatic phenols, epichlorohydrinVarious aminesAspergillus oryzae lipase / PTCβ-Amino alcohol derivativesExcellent organic-chemistry.org

Azidolysis Reactions and Their Regioselective Control

The ring-opening of epoxides with an azide (B81097) nucleophile, typically from sodium azide (NaN(_3)), is a valuable transformation as the resulting β-azido alcohols are versatile precursors to β-amino alcohols and other nitrogen-containing compounds. The regioselectivity of the azidolysis of unsymmetrical epoxides is a critical aspect. In the absence of specific catalysts, the azide ion generally attacks the less substituted carbon atom scispace.com. However, for aryl-substituted epoxides, attack at the benzylic position can be favored due to electronic effects scispace.comorganic-chemistry.org.

Various catalytic systems have been developed to control the regioselectivity of epoxide azidolysis. For example, cerium(III) chloride promotes the highly regioselective ring-opening of epoxides with sodium azide in acetonitrile (B52724), favoring attack at the less hindered carbon organic-chemistry.org. Similarly, the use of Oxone® in aqueous acetonitrile provides a highly regioselective and efficient conversion of epoxides to β-azido alcohols nih.gov. Multi-site phase-transfer catalysts have also been shown to be effective in the regioselective azidolysis of epoxides in water, offering an environmentally friendly approach organic-chemistry.org. In enzymatic reactions, haloalcohol dehalogenase HheC can catalyze the azidolysis of aromatic epoxides with a regioselectivity opposite to that of the non-enzymatic reaction acs.org.

Epoxide SubstrateCatalyst/ReagentSolventMajor Product RegioisomerYield (%)Reference
2,3-Epoxypropyl phenyl etherMulti-site phase-transfer catalyst/NaN(_3)Water1-Azido-3-phenoxypropan-2-ol85 organic-chemistry.org
Styrene (B11656) oxideMulti-site phase-transfer catalyst/NaN(_3)Water2-Azido-2-phenylethanol85 (19:1 ratio) organic-chemistry.org
Various epoxidesCeCl(_3)/NaN(_3)Acetonitrile/WaterAttack at less hindered carbonExcellent organic-chemistry.org
Various epoxidesOxone®/NaN(_3)Aqueous AcetonitrileAttack at less hindered carbonExcellent nih.gov
(R)-Styrene oxideHaloalcohol dehalogenase HheC/NaN(_3)-β-attack product- acs.org

Selenation Reactions via Oxirane-Opening

The reaction of epoxides with selenium nucleophiles provides an efficient route for the synthesis of β-hydroxy selenides, which are valuable intermediates in organic synthesis. Selenophenol and its derivatives, often generated in situ from diselenides, readily open the epoxide ring. The reaction is typically regioselective, with the selenium nucleophile attacking the less sterically hindered carbon atom of the epoxide.

Recent developments have focused on transition-metal-free, three-component reactions of arylamines, elemental selenium, and epoxides to construct β-hydroxy aryl selenides with good to excellent yields and high stereo- and regioselectivity researchgate.netmdpi.com. This method allows for the formation of two carbon-selenium bonds in a single step researchgate.netmdpi.com. The base-catalyzed ring-opening of epoxides by selenolate nucleophiles has been described as a "click" reaction, highlighting its efficiency and reliability mdpi.com.

Carbonylation and Carboxylation Reactions

Beyond simple nucleophilic ring-opening, the strained oxirane ring of this compound can also participate in cycloaddition reactions, particularly with carbon dioxide, and can undergo carbonylation with carbon monoxide.

The reaction of epoxides with carbon dioxide (CO(_2)) to form five-membered cyclic carbonates is a highly atom-economical and environmentally attractive transformation researchgate.netarkat-usa.org. This reaction is typically catalyzed by a variety of systems, including metal complexes, ionic liquids, and organocatalysts researchgate.netarkat-usa.org. The process involves the activation of the epoxide by a Lewis acid and a nucleophilic attack to open the ring, followed by the insertion of CO(_2) and subsequent ring closure acs.org. For terminal epoxides, this reaction generally proceeds with high selectivity to the corresponding cyclic carbonate. The use of catalysts like CaI(_2) in conjunction with a biocompatible ligand has been shown to be effective for CO(_2) fixation under atmospheric pressure researchgate.net. Metal-organic frameworks (MOFs) have also been employed as efficient heterogeneous catalysts for this conversion under mild conditions mdpi.comnycu.edu.tw.

While less common, the carbonylation of epoxides using carbon monoxide (CO) can also be achieved, typically with transition metal catalysts, to yield various carbonyl-containing compounds. For example, palladium-catalyzed oxidative carbonylation can be used to synthesize bioactive phenanthridinone derivatives. These reactions often involve the insertion of CO into a metal-carbon or metal-heteroatom bond formed after the initial ring-opening of the epoxide.

Epoxide SubstrateCO(_2) Source/PressureCatalyst SystemProductConversion/Yield (%)Reference
Bisphenol A diglycidyl etherAtmospheric CO(_2)CaI(_2)/BTPCyclic carbonateHigh researchgate.net
Various terminal epoxides1 bar CO(_2)2-(1H-1,2,4-Triazol-3-yl)phenol/nBu(_4)NICyclic carbonatesHigh researchgate.net
Various epoxidesSolvent-freeSupramolecular multicomponent crystalsCyclic carbonatesGood to excellent mdpi.com
Various epoxides1 bar CO(_2)Zn-MOFCyclic carbonates85->99 mdpi.com

Cycloaddition with Carbon Dioxide to Form Cyclic Carbonates

The reaction of epoxides with carbon dioxide (CO₂) is an atom-economical process that yields cyclic carbonates, which are valuable as electrolytes, polar aprotic solvents, and precursors for polycarbonates. usf.edu This transformation is typically facilitated by catalysts that activate the epoxide ring towards nucleophilic attack. northwestern.edu

Metalloporphyrin complexes have been extensively studied as efficient homogeneous catalysts for the cycloaddition of CO₂ to epoxides. worldscientific.comresearchgate.netunimi.it These catalytic systems often consist of a metal porphyrin complex and a co-catalyst, which work in concert to facilitate the reaction. worldscientific.comresearchgate.net The mechanism generally involves the activation of the epoxide by the Lewis acidic metal center of the porphyrin, making it more susceptible to nucleophilic attack by the co-catalyst (often a halide anion). researchgate.netunimi.it This ring-opens the epoxide to form a metal-alkoxide intermediate, which then reacts with CO₂. Subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst. unimi.it

Zinc metalloporphyrins, in particular, have demonstrated high catalytic activity. usf.edusisgeenco.com.br For instance, the [Zn(T4CPP)]/TBAB system has been shown to effectively convert various epoxides into their corresponding cyclic carbonates with high conversion rates and 100% selectivity. sisgeenco.com.br The efficiency of these systems is influenced by the nature of both the metal center and the co-catalyst. worldscientific.com

Catalyst SystemEpoxide SubstrateTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
[Zn(T4CPP)]/TBABVarious Epoxides10011-12>99100
Bismuth Porphyrin / TBABPropylene (B89431) Oxide10012499>99
Aluminum Porphyrin / TBABPropylene Oxide10012499>99

This table presents data for analogous epoxide reactions catalyzed by various metalloporphyrin systems, illustrating typical conditions and outcomes. unimi.itsisgeenco.com.br

Heterogeneous catalysts offer advantages over their homogeneous counterparts, such as easier separation and reusability. usf.edu Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for CO₂ fixation due to their high surface area, tunable porosity, and the presence of catalytically active sites. northwestern.edumdpi.comrsc.org The catalytic activity of MOFs can originate from Lewis acidic unsaturated metal centers, functional groups on the organic linkers, or a combination of both. northwestern.edursc.org

MOFs like Ru-HKUST-1 and various nickel-pyrazolate-based frameworks have been shown to effectively catalyze the cycloaddition of CO₂ to epoxides, often under mild conditions and without the need for a co-catalyst. rsc.orgbohrium.com The accessibility and density of Lewis acid sites within the MOF structure are crucial factors influencing catalytic performance. rsc.org

Vanadium-based compounds, including polyoxovanadate clusters and vanadium(V) complexes, also serve as highly efficient heterogeneous catalysts for this transformation. bohrium.comresearchgate.netresearchgate.net For example, certain tetradecanuclear vanadium clusters can catalyze the formation of cyclic carbonates at relatively low temperatures and pressures (60 °C, 0.5 MPa) with high efficiency. bohrium.com These catalysts are noted for their stability and reusability. bohrium.com

CatalystEpoxide SubstrateTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
V₁₄-1 ClusterPropylene Oxide600.5129698
Ru-HKUST-1Propylene Oxide500.74~95>99
Ni₂(bdp)Propylene Oxide1001.0249499
MMPF-18 (Zn-Porphyrin)Propylene Oxide250.12495>99

This table summarizes the performance of various heterogeneous catalysts in the cycloaddition of CO₂ with propylene oxide, an analogue of the title compound. usf.edursc.orgbohrium.combohrium.com

Formation of Lactones via Carbonylation

The ring-expansion carbonylation of epoxides is a direct and atom-economical route to produce β-lactones, which are valuable intermediates in chemical synthesis. bwise.kr This reaction involves the insertion of a carbon monoxide (CO) molecule into the C-O bond of the epoxide ring. Homogeneous catalysts, particularly bimetallic systems comprising a Lewis acid and a cobalt carbonyl anion, [Lewis acid]⁺[Co(CO)₄]⁻, have proven to be highly active and selective for this transformation. bwise.kracs.orgmdpi.com

The catalytic cycle is thought to begin with the epoxide ring-opening initiated by the cobaltate anion, followed by CO insertion into the resulting cobalt-alkyl bond and subsequent ring-closing to form the β-lactone and regenerate the catalyst. acs.org While highly effective, these homogeneous systems often require high pressures of CO (200–900 psi) and present challenges in catalyst separation and recycling. bwise.kracs.org Recent advancements have led to catalysts that can operate at significantly lower pressures, even as low as 1 atm, making the process more accessible for general laboratory applications. acs.orgnih.gov

Catalyst SystemEpoxide SubstrateCO PressureTemperatureYield (%)
[(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻Propylene Oxide1 atmRT94
[(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻1,2-Epoxybutane1 atmRT95
[(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻Styrene Oxide1 atmRT93
POP-Pc'CrCo(CO)₄Propylene Oxide4.1 MPa60 °C98

This table shows the yields for β-lactone synthesis from various analogous epoxides using different catalytic systems under varying CO pressures. acs.orgmdpi.com

Derivatization and Functionalization Reactions

Formation of 1,3-Dioxolane (B20135) Derivatives through Reactions with Ketones

Epoxides can react with ketones to form 1,3-dioxolane derivatives, a class of five-membered cyclic acetals. researchgate.netchemicalbook.com This reaction typically proceeds through a Lewis acid-catalyzed ring-opening of the epoxide, which generates a carbocationic intermediate that is subsequently attacked by the carbonyl oxygen of the ketone. researchgate.netproquest.com A variety of catalysts, including graphene oxide and iridium complexes, can facilitate this transformation. researchgate.netproquest.comscilit.com The reaction provides a route to important structural motifs found in numerous pharmacologically active molecules. nih.gov The synthesis can often be achieved under mild conditions, and in some cases, ultrasonic irradiation can be used to promote the reaction. researchgate.netproquest.com

Epoxide SubstrateKetoneCatalystConditionsYield (%)
Styrene OxideAcetone (B3395972)Graphene OxideUltrasound, 50 °C95
Propylene OxideCyclohexanoneGraphene OxideUltrasound, 50 °C92
1,2-EpoxyhexaneAcetoneGraphene OxideUltrasound, 50 °C90
Styrene OxideAcetone[Cp*Ir(NCMe)₃]²⁺60 °C85

This table illustrates the synthesis of 1,3-dioxolane derivatives from the reaction of analogous epoxides with different ketones under various catalytic conditions. researchgate.netscilit.com

Conversion to Thiiranes via Oxygen-Sulfur Exchange under Solvent- and Catalyst-Free Conditions

Epoxides can be converted to their sulfur analogs, thiiranes (also known as episulfides), through an oxygen-sulfur exchange reaction. researchgate.netwikipedia.org While many methods employ catalysts and solvents, this transformation can also be achieved under solvent- and catalyst-free conditions, offering a greener synthetic route. researchgate.netnih.gov A common approach involves heating the epoxide with a sulfur-transfer agent like thiourea (B124793) or potassium thiocyanate. researchgate.netwikipedia.orgwikipedia.org The reaction is believed to proceed via a nucleophilic attack of the sulfur agent on a carbon atom of the epoxide ring, leading to ring-opening. This is followed by an intramolecular cyclization that forms the three-membered thiirane (B1199164) ring and eliminates a byproduct (e.g., urea (B33335) from thiourea). nih.gov These solvent-free methods are often characterized by simple workup procedures and high yields. researchgate.net

Epoxide SubstrateSulfur ReagentTemperature (°C)Time (min)Yield (%)
1-Decene oxideThiourea801098
Styrene oxideThiourea801596
Propylene oxideThiourea801595
Phenyl glycidyl etherThiourea801098

This table presents results for the solvent- and catalyst-free conversion of various analogous epoxides to thiiranes using thiourea. nih.gov

Synthesis of Heterocyclic Compounds (e.g., Imidazoles, Pyrazoles) via Epoxide Ring Opening

The strained three-membered ring of epoxides, including this compound, makes them valuable precursors for the synthesis of various heterocyclic compounds. The ring-opening reaction with appropriate nucleophiles provides a versatile route to functionalized five-membered heterocycles like imidazoles and pyrazoles.

The synthesis of imidazoles can be achieved through the direct reaction of an epoxide with imidazole (B134444). This reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the imidazole ring on an electrophilic carbon of the epoxide. This regioselective ring-opening typically occurs in a manner consistent with an SN2 mechanism, leading to the formation of 1-(β-hydroxyalkyl)imidazoles. acs.org Studies have demonstrated that this transformation can be carried out efficiently under solvent-free conditions, which aligns with green chemistry principles. acs.orgamanote.com Furthermore, the use of microwave irradiation has been shown to accelerate the reaction between substituted imidazoles and glycidyl ethers, offering a rapid and efficient protocol. amanote.com The general mechanism involves the nucleophilic imidazole opening the epoxide ring, followed by protonation of the resulting alkoxide during workup to yield the final β-hydroxyalkyl imidazole product.

For the synthesis of pyrazoles , epoxide intermediates play a crucial role in multi-step reaction sequences. A common strategy begins with α,β-unsaturated ketones, such as chalcones, which are first converted to their corresponding epoxides using an oxidizing agent like hydrogen peroxide. tandfonline.commdpi.comiitkgp.ac.in The resulting α,β-epoxy ketone then undergoes a cyclocondensation reaction with hydrazine (B178648) hydrate. The hydrazine acts as a dinucleophile; one nitrogen atom attacks a carbonyl carbon, and the other attacks a carbon of the epoxide ring, leading to a pyrazoline intermediate after intramolecular cyclization. Subsequent dehydration of this intermediate yields the aromatic 3,5-diaryl-1H-pyrazole. tandfonline.commdpi.com

Another sophisticated approach involves the asymmetric ring-opening of meso-epoxides using pyrazole (B372694) derivatives as nucleophiles. This method allows for the synthesis of optically active β-pyrazole-substituted alcohols with high enantioselectivity. uni-mainz.de The reaction is often catalyzed by a chiral Lewis acid complex, such as an N,N'-dioxide-Sc(OTf)₃ complex, which activates the epoxide towards nucleophilic attack by the pyrazole. uni-mainz.de

HeterocycleSynthetic StrategyKey ReagentsIntermediateRef.
Imidazole Direct Nucleophilic Ring OpeningEpoxide, ImidazoleAlkoxide acs.orgamanote.com
Pyrazole Epoxidation and Cyclocondensationα,β-Unsaturated Ketone, H₂O₂, Hydrazine Hydrateα,β-Epoxy Ketone, Pyrazoline tandfonline.commdpi.com
Chiral Pyrazole Asymmetric Ring Openingmeso-Epoxide, Pyrazole, Chiral Lewis Acid- uni-mainz.de

One-Pot Synthesis of α-Methoxy Ketones

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. The conversion of epoxides into α-alkoxy ketones, such as α-methoxy ketones, can be achieved through regioselective ring-opening followed by oxidation. While direct one-pot conversion of an epoxide to an α-methoxy ketone is a specific transformation, related methodologies for α-alkylation of ketones from epoxides and alcohols have been developed.

A notable strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgnih.gov In this process, a primary alcohol (such as methanol for the synthesis of α-methoxy ketones) can be used as the alkylating agent for a ketone generated in situ from an epoxide. The reaction is typically catalyzed by a transition metal complex, for example, an N-heterocyclic carbene iridium(I) catalyst. organic-chemistry.orgnih.gov

The proposed one-pot sequence for an analogous α-alkylation from an epoxide and a primary alcohol involves several steps:

Isomerization: The epoxide first isomerizes to a ketone.

Dehydrogenation: The primary alcohol is dehydrogenated by the catalyst to form an aldehyde.

Aldol (B89426) Condensation: The ketone (from the epoxide) and the aldehyde undergo a base-mediated aldol condensation to form an α,β-unsaturated ketone.

Hydrogenation: The catalyst, which holds the "borrowed" hydrogen from the alcohol, then hydrogenates the double bond of the enone to yield the final α-alkylated ketone. researchgate.net

For the specific synthesis of an α-methoxy ketone from an oxirane like this compound, the process would involve its initial isomerization to the corresponding ketone, followed by a reaction pathway that incorporates a methoxy (B1213986) group at the α-position. A more direct approach could involve the regioselective ring-opening of the epoxide with methanol to form a β-methoxy alcohol, which would then need to be oxidized to the target α-methoxy ketone. Achieving this transformation selectively in a one-pot process requires careful selection of catalyst and reaction conditions to control the regioselectivity of the ring-opening and the chemoselectivity of the oxidation.

Palladium-Catalyzed C-H Activation and C-O Insertion

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often through pathways involving C-H activation. The application of these methods to epoxide chemistry allows for novel transformations. The concept of palladium-catalyzed C-H activation followed by C-O insertion of an epoxide represents a sophisticated strategy for constructing complex molecules.

This type of reaction typically involves a directing group on one of the substrates, which coordinates to the palladium catalyst and positions it in proximity to a specific C-H bond. nih.govnih.gov This leads to the formation of a cyclometalated palladium intermediate. This intermediate can then react with an epoxide. The reaction of the palladacycle with the epoxide can be considered a C-O insertion, where the epoxide ring is opened by the nucleophilic carbon of the Pd-C bond.

The general mechanistic pathway can be outlined as follows:

C-H Activation: A Pd(II) catalyst coordinates to a directing group on the substrate and activates a nearby C-H bond, forming a palladacycle intermediate and releasing a proton.

Epoxide Coordination and Insertion: The epoxide coordinates to the palladium center. Subsequently, the C-Pd bond of the palladacycle attacks one of the epoxide carbons in an intramolecular fashion, leading to ring-opening and the formation of a new, larger palladacycle containing an oxygen atom. This step constitutes the formal C-O insertion.

Product Formation: The resulting intermediate can then undergo further reactions, such as protonolysis or reductive elimination, to release the final product and regenerate the active palladium catalyst. researchgate.netnih.gov

This strategy has been explored for the synthesis of N-fused indole (B1671886) frameworks through an intramolecular C-H alkylation of indoles with epoxides. researchgate.net While intermolecular versions are more challenging, palladium-catalyzed Heck-type reactions of epoxides have been reported, demonstrating the feasibility of coupling epoxides with other organic fragments under palladium catalysis. researchgate.net

Polymerization and Oligomerization Studies of Oxirane Monomers

Cationic Polymerization Mechanisms of Glycidyl Ethers

Glycidyl ethers, such as the subject compound's analogue phenyl glycidyl ether, are important monomers for the synthesis of polyethers via cationic ring-opening polymerization (CROP). This process is typically initiated by strong Brønsted or Lewis acids. Photoinitiators, such as diaryliodonium or triarylsulfonium salts, are commonly used as they generate a superacid upon UV irradiation, which then initiates the polymerization. researchwithrowan.comresearchgate.netgoogle.com

The mechanism of CROP for glycidyl ethers involves three main stages:

Initiation: The polymerization is initiated by the protonation of the oxygen atom of the epoxide ring by the acid (H⁺A⁻), forming a secondary oxonium ion. This protonated monomer is highly reactive. google.comsemanticscholar.org

Propagation: The propagation proceeds through a nucleophilic attack of the oxygen atom of a neutral monomer molecule on one of the carbon atoms of the protonated epoxide ring of the growing polymer chain. This SN2-type reaction results in the opening of the ring and the regeneration of the oxonium ion at the chain end, allowing the process to continue. For some systems, an "activated monomer" mechanism, where the protonated monomer is attacked by the hydroxyl end-group of a neutral polymer chain, can coexist with the active chain end mechanism. acs.orgresearchgate.net In the case of alkyl glycidyl ethers, long-lived, relatively stable secondary oxonium ions can form, sometimes leading to a pronounced induction period before rapid exothermic polymerization occurs. researchgate.net

Chain Transfer and Termination: Chain transfer reactions, particularly to the monomer, can occur, which may limit the final molecular weight of the polymer. tandfonline.com Termination can happen through reaction with counter-ions or impurities (like water), leading to the cessation of chain growth. google.com

The kinetics of the polymerization, including the initiation and propagation rate constants, can be studied using techniques like real-time in-situ near-infrared (NIR) spectroscopy or photo-differential scanning calorimetry (photo-DSC). researchwithrowan.comsemanticscholar.org

Polymerization StageDescriptionKey Species
Initiation Protonation of the epoxide oxygen by a strong acid.Monomer, H⁺A⁻, Protonated Monomer (Oxonium Ion)
Propagation Nucleophilic attack of a monomer on the growing polymer chain's active oxonium ion end.Monomer, Active Polymer Chain
Chain Transfer Transfer of the active center to another molecule (e.g., monomer), starting a new chain.Active Polymer Chain, Monomer
Termination Destruction of the active center, stopping chain growth.Active Polymer Chain, Counter-ion/Impurity

Integration into Complex Polymer Architectures

The versatility of the ring-opening polymerization of glycidyl ethers makes them ideal building blocks for the synthesis of polymers with complex architectures, such as block copolymers, star polymers, and hyperbranched polymers. iitkgp.ac.inuni-mainz.de These advanced structures offer unique properties compared to their linear counterparts.

Block Copolymers: Sequential monomer addition in a living/controlled polymerization process allows for the synthesis of well-defined block copolymers. For instance, amphiphilic diblock or triblock copolymers can be created by polymerizing a hydrophilic glycidyl ether followed by a hydrophobic one. amanote.commdpi.comnih.gov These materials are of interest for applications such as surfactants and drug delivery vehicles.

Star Polymers: Star polymers, which consist of multiple polymer "arms" emanating from a central core, can be synthesized using glycidyl ethers via two primary methods:

Core-first method: A multifunctional initiator (the core) is used to simultaneously grow multiple polymer arms outwards. acs.orgillinois.edu

Arm-first method: Linear polymer arms are synthesized first and then linked together by adding a cross-linking agent or by reacting with a multifunctional core molecule. illinois.edursc.org Amphiphilic star-block and miktoarm star copolymers have been synthesized using t-Bu-P₄-catalyzed ROP of different glycidyl ether monomers. acs.org

Hyperbranched Polymers: When monomers with functionalities greater than two are used, such as glycidol (which acts as a latent AB₂ monomer), hyperbranched polymers can be formed. acs.org Co-polymerization of a standard glycidyl ether (an AB monomer) with glycidol allows for control over the degree of branching. acs.org Additionally, the introduction of a glycidyl ether comonomer, like butyl glycidyl ether, into a polyesterification reaction can alter the polymer architecture, leading to hyperbranched structures. acs.orgadvanceseng.com The epoxide ring-opening can generate additional hydroxyl groups, which act as new branching points. advanceseng.com

The use of functional glycidyl ethers, such as 1-ethoxyethyl glycidyl ether (EEGE), provides a route to polymers with protected hydroxyl groups. iitkgp.ac.in After polymerization, these protecting groups can be removed to yield linear polyglycidol, which can then be further functionalized to create a wide variety of complex and functional polymer architectures. iitkgp.ac.in

Mechanistic and Stereochemical Investigations of Epoxide Reactions

Regioselectivity in Ring-Opening Reactions

The regioselectivity of nucleophilic attack is a critical aspect of epoxide chemistry. In an asymmetrical epoxide such as 2-(3,4-Dimethyl-phenoxymethyl)-oxirane, the nucleophile can theoretically attack either of the two carbon atoms of the oxirane ring. The preferred site of attack is dictated by a combination of electronic and steric influences, which vary depending on the reaction conditions.

The structure of this compound features a primary carbon (C1) and a secondary carbon (C2) in the epoxide ring. The attached 3,4-dimethyl-phenoxymethyl group exerts both steric and electronic effects that influence nucleophilic attack.

Steric Factors: Under basic or neutral conditions, where the nucleophile is typically strong and unhindered, the reaction generally proceeds via an S\textsubscript{N}2 mechanism. In this pathway, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the primary carbon (C1) is significantly less encumbered than the secondary carbon (C2), which is closer to the bulky aryloxy group. Therefore, nucleophilic attack preferentially occurs at the terminal C1 position, leading to the formation of a secondary alcohol. This is a common and predictable outcome for related aryl glycidyl (B131873) ethers. The bulky nature of the nucleophile itself can further enhance this selectivity; larger nucleophiles will show an even greater preference for the less hindered site.

Electronic Factors: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. This protonated intermediate develops significant positive charge on the adjacent carbon atoms. The reaction pathway in this case often has considerable S\textsubscript{N}1 character. The partial positive charge is better stabilized on the more substituted carbon atom (C2). Consequently, the nucleophile, which is often the solvent and thus weaker, will preferentially attack the more electrophilic secondary carbon. While the 3,4-dimethyl-phenoxymethyl group is not directly conjugated to the epoxide ring, its inductive electron-withdrawing effect can influence the electrophilicity of the adjacent carbons. However, the stabilization of the partial positive charge at the secondary carbon is generally the dominant electronic effect in acid-catalyzed ring-opening reactions.

Table 4.1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Reaction Condition Dominant Mechanism Preferred Site of Attack Primary Product Type
Basic/Neutral (Strong Nu⁻) S\textsubscript{N}2-like C1 (less hindered) Secondary Alcohol

The distinction between S\textsubscript{N}1 and S\textsubscript{N}2 pathways in epoxide ring-opening is crucial for predicting regioselectivity. pressbooks.pub

S\textsubscript{N}2-like Pathway: This pathway is characteristic of reactions under basic or neutral conditions with strong nucleophiles. It is a concerted, single-step process where the nucleophile attacks as the C-O bond breaks. chemistrysteps.com The reaction rate is dependent on the concentration of both the epoxide and the nucleophile. Steric hindrance is the primary factor controlling regioselectivity, favoring attack at the less substituted carbon. masterorganicchemistry.comkhanacademy.org

S\textsubscript{N}1-like Pathway: Prevalent under acidic conditions, this mechanism involves a pre-equilibrium protonation of the epoxide oxygen. chemistrysteps.com The subsequent C-O bond begins to break, forming a transition state with significant carbocationic character at the more substituted carbon. This carbon can better stabilize the developing positive charge. The reaction is therefore electronically controlled, and the nucleophile attacks this more electrophilic center. stackexchange.com The reaction rate is primarily dependent on the concentration of the protonated epoxide.

For this compound, the choice between these pathways can be controlled by the reaction conditions. The use of a strong nucleophile like sodium azide (B81097) in an aprotic solvent would favor the S\textsubscript{N}2 pathway, while solvolysis in an acidic medium like methanol (B129727) with sulfuric acid would promote the S\textsubscript{N}1-like pathway.

Stereocontrol and Enantioselectivity in Oxirane Transformations

When the epoxide is chiral, the stereochemical outcome of the ring-opening reaction is of paramount importance. These transformations can proceed with either retention or inversion of configuration at the stereocenter, and the use of chiral catalysts can achieve high levels of enantioselectivity.

Ring-opening reactions of epoxides via an S\textsubscript{N}2 mechanism are inherently stereospecific. The nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond (backside attack), resulting in a Walden inversion of the stereochemical configuration at that center.

The development of asymmetric catalysis has enabled the synthesis of enantioenriched products from racemic or prochiral starting materials. In the context of this compound, chiral catalysts can be employed in several ways:

Kinetic Resolution: A racemic mixture of the epoxide can be reacted with a chiral catalyst and a nucleophile. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantioenriched epoxide and the enantioenriched product.

Asymmetric Desymmetrization: If a related prochiral substrate is used to synthesize the epoxide, a chiral epoxidation catalyst can produce one enantiomer of this compound preferentially.

Catalytic systems often involve chiral metal complexes (e.g., based on Salen ligands with Cr, Co, or Mn) or organocatalysts. These catalysts can activate the epoxide and/or the nucleophile within a chiral environment, controlling the facial selectivity of the attack and leading to high enantiomeric excess (ee) in the product. The precise ee obtained is highly dependent on the catalyst structure, the nucleophile, and the reaction conditions.

Reaction Kinetic and Thermodynamic Analyses for Pathway Elucidation

Kinetic and thermodynamic studies provide quantitative insight into the reaction mechanisms of this compound. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, temperature, or solvent polarity), the rate law can be determined, which helps to distinguish between S\textsubscript{N}1 and S\textsubscript{N}2 pathways.

Kinetic Analysis: An S\textsubscript{N}2 reaction will exhibit second-order kinetics, with the rate being proportional to the concentrations of both the epoxide and the nucleophile (Rate = k[epoxide][nucleophile]). An S\textsubscript{N}1 reaction, on the other hand, would show a rate law that is first order with respect to the epoxide and zero order with respect to the nucleophile (Rate = k[epoxide]), as the rate-determining step is the unimolecular opening of the protonated ring.

Thermodynamic Analysis: The high ring strain of the epoxide ring (approximately 13 kcal/mol) makes the ring-opening reactions thermodynamically favorable. Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be derived from temperature-dependent kinetic studies (Arrhenius and Eyring plots). The highly ordered transition state of an S\textsubscript{N}2 reaction typically results in a large negative entropy of activation. Conversely, a dissociative S\textsubscript{N}1-like mechanism would have a less negative or even positive entropy of activation. These thermodynamic signatures provide powerful evidence for elucidating the dominant reaction pathway.

Advanced Spectroscopic Characterization Techniques for Oxirane Structures and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks, respectively.

¹H NMR Spectroscopy

For 2-(3,4-Dimethyl-phenoxymethyl)-oxirane, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the oxirane ring, the methylene (B1212753) bridge, the aromatic ring, and the two methyl groups.

Oxirane Protons: The three protons on the oxirane ring (CH-CH₂) would appear as a complex multiplet system, typically in the 2.5-3.5 ppm range. The diastereotopic methylene protons would likely present as two separate multiplets, with the lone methine proton appearing as another multiplet.

Methylene Bridge Protons (-O-CH₂-): The two protons of the methylene group connecting the phenoxy group to the oxirane ring are also diastereotopic and would likely appear as two doublets of doublets in the 3.8-4.3 ppm region.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring are expected to appear in the aromatic region, typically between 6.7 and 7.2 ppm. Their specific shifts and splitting patterns would depend on their positions relative to the phenoxymethyl (B101242) and two methyl groups.

Methyl Protons (-CH₃): The six protons from the two methyl groups on the aromatic ring would likely appear as two distinct singlets in the upfield region, around 2.2-2.4 ppm.

Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive, based on the analysis of similar structures.

Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-CH₃~2.2 - 2.4Singlet (s)
Oxirane-CH₂~2.6 - 2.9Multiplet (m)
Oxirane-CH~3.1 - 3.4Multiplet (m)
Methylene Bridge (-O-CH₂-)~3.9 - 4.3Multiplet (m)
Aromatic-H~6.7 - 7.2Multiplet (m)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Oxirane Carbons: The two carbons of the oxirane ring are expected to resonate at approximately 44-51 ppm.

Methylene Bridge Carbon: The carbon of the -O-CH₂- group would likely appear around 68-72 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the 110-160 ppm range. The carbons directly attached to the oxygen and methyl groups would be shifted accordingly.

Methyl Carbons: The two methyl carbons would produce signals in the upfield region, typically around 15-21 ppm.

Data for the related isomer, 2-[(3,5-Dimethylphenoxy)methyl]oxirane, is noted in chemical databases, suggesting a similar pattern of chemical shifts researchgate.net.

Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, based on the analysis of similar structures.

Carbon Group Predicted Chemical Shift (ppm)
Aromatic-CH₃~15 - 21
Oxirane-CH₂~44 - 46
Oxirane-CH~50 - 52
Methylene Bridge (-O-CH₂-)~68 - 72
Aromatic Carbons~110 - 160

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Analysis of the parent compound, 2-(phenoxymethyl)oxirane, from the NIST Chemistry WebBook provides a basis for these predictions nist.govnist.gov.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl, methylene, and oxirane groups would be observed in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkages (both the aryl ether and the oxirane ether) would produce strong, characteristic bands in the 1000-1300 cm⁻¹ region. A prominent peak around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of the aryl ether.

Oxirane Ring Vibrations: The oxirane ring itself has several characteristic vibrations. The ring "breathing" mode (symmetric stretch) typically appears near 1250 cm⁻¹, often overlapping with the ether stretch. Asymmetric ring stretching is found near 830-950 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands in the 750-900 cm⁻¹ region would be indicative of the substitution pattern on the benzene ring.

Characteristic IR Absorption Bands for Phenyl Glycidyl (B131873) Ether Structures Data based on analogous compounds like 2-(phenoxymethyl)oxirane.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric C-O-C (Aryl Ether)~1250Strong
Oxirane Ring Breathing~1250Medium
Symmetric C-O-C (Alkyl Ether)~1040Strong
Oxirane Ring Asymmetric Stretch830 - 950Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For a molecule like this compound, the symmetric vibrations of the aromatic ring and the oxirane ring breathing mode would be expected to produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation pattern can be predicted based on the structure and by comparison with 2-(phenoxymethyl)oxirane (MW 150.17 g/mol ) nist.gov. Key fragmentation pathways would involve:

Cleavage of the oxirane ring: Loss of fragments like CH₂O (30 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the formation of a stable phenoxy-methyl radical or cation.

Formation of a tropylium-like ion: Rearrangement and cleavage could lead to the formation of the 3,4-dimethylphenol (B119073) ion at m/z 122 or a related fragment at m/z 121.

Base Peak: The most stable fragment often forms the base peak. For 2-(phenoxymethyl)oxirane, a significant peak is observed at m/z 94, corresponding to the phenol (B47542) cation [C₆H₅OH]⁺. For the dimethyl-substituted compound, the analogous peak would be expected at m/z 122, corresponding to the 3,4-dimethylphenol cation, which would likely be a major fragment. Another prominent fragment would be expected at m/z 57, corresponding to the cleavage of the phenoxy-ether bond, leaving the C₃H₅O⁺ glycidyl cation.

Predicted Key Fragments in the EI-MS of this compound Note: This table is predictive, based on known fragmentation of glycidyl ethers.

m/z Predicted Fragment Ion Possible Origin
178[C₁₁H₁₄O₂]⁺Molecular Ion (M⁺)
122[C₈H₁₀O]⁺3,4-dimethylphenol cation
121[C₈H₉O]⁺Loss of H from the 3,4-dimethylphenol cation
57[C₃H₅O]⁺Glycidyl cation

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. To perform this analysis, the compound would first need to be synthesized in high purity and then crystallized to form a single crystal of suitable size and quality.

If such a study were conducted, it would reveal:

Conformation: The preferred spatial orientation of the phenoxymethyl group relative to the oxirane ring.

Bond Parameters: Precise measurements of the C-C and C-O bond lengths within the strained oxirane ring and throughout the rest of the molecule.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

Studies on other complex epoxy monomers have revealed detailed structural information, such as dihedral angles between aromatic rings and disorder in the epoxide rings nih.gov. This highlights the level of detail that could be obtained for this compound if a suitable crystal were analyzed.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of materials.

A TGA analysis of this compound would involve heating a small sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and measuring the change in mass. The resulting thermogram would plot mass percentage versus temperature.

While specific TGA data for this compound is not available, a typical analysis for a glycidyl ether would show acs.org:

Initial Stability: The compound would be expected to be stable with no significant mass loss up to a certain temperature, likely above 150-200°C.

Decomposition: A single or multi-step decomposition process would occur at higher temperatures, indicated by a sharp decrease in mass. This corresponds to the breakdown of the molecular structure. The temperatures at which 5% (T₅) or 10% (T₁₀) mass loss occurs are common metrics for thermal stability.

Residual Mass: The amount of material remaining at the end of the analysis (e.g., at 500-600°C) would be recorded. For a pure organic compound like this, the residual mass should be close to zero, especially in an oxidative atmosphere.

TGA is critical for understanding the processing limits of epoxy resins and their thermal durability in final applications researchgate.net.

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. Unlike single-crystal XRD, PXRD can be performed on a polycrystalline powder. It is primarily used for phase identification, purity assessment, and determination of crystallinity.

No PXRD data for this compound has been found in the searched literature. If the compound is a crystalline solid at room temperature, a PXRD analysis would yield a diffraction pattern with a unique set of peaks (at specific 2θ angles) that serves as a "fingerprint" for its crystal structure.

This pattern could be used to:

Confirm Identity: Match the pattern against a database to confirm the identity of the synthesized material.

Assess Purity: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Study Polymorphism: Identify different crystalline forms (polymorphs) of the compound, which may have different physical properties.

For amorphous or liquid samples, PXRD would show a broad, featureless halo instead of sharp peaks, as seen in analyses of cured, non-crystalline epoxy resins researchgate.net.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Oxirane Functionalization

The reactivity of the oxirane ring is central to the utility of 2-(3,4-Dimethyl-phenoxymethyl)-oxirane. Research in this area is continually focused on developing novel catalytic systems to control the regioselectivity and stereoselectivity of ring-opening reactions. For a disubstituted oxirane like this, catalysts are crucial for directing nucleophilic attack to the desired carbon atom, leading to a variety of functionalized products.

Future research would likely explore:

Asymmetric Catalysis: The development of chiral catalysts (e.g., salen complexes, chiral phosphoric acids) to achieve enantioselective ring-opening, yielding optically active derivatives which are highly valuable in medicinal chemistry and materials science.

Lewis Acid and Brønsted Acid Catalysis: Investigating a wider range of mild and efficient Lewis and Brønsted acids to activate the epoxide ring for reaction with various nucleophiles under controlled conditions.

Photocatalysis and Electrocatalysis: Employing light or electricity to drive novel transformations of the oxirane ring, potentially enabling reactions that are not feasible under thermal conditions.

Catalyst TypePotential Application for this compoundResearch Focus
Chiral Salen-Metal ComplexesAsymmetric ring-opening with nucleophiles (e.g., water, alcohols, amines) to produce enantiomerically pure diols and amino alcohols.High enantioselectivity, catalyst recyclability.
Organocatalysts (e.g., Proline derivatives)Metal-free, environmentally benign functionalization of the oxirane ring.Green chemistry principles, broad substrate scope.
Nanoparticle-based CatalystsEnhanced catalytic activity and selectivity due to high surface area; magnetic nanoparticles for easy catalyst recovery.Stability, reusability, and cost-effectiveness.

Integration with Flow Chemistry and Continuous Processing for Enhanced Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. The synthesis of this compound, likely involving the reaction of 3,4-dimethylphenol (B119073) with an epoxide-containing electrophile (like epichlorohydrin), is well-suited for adaptation to a flow process.

Key areas for future development include:

Multi-step Telescoped Synthesis: Designing integrated flow systems where the formation of the phenoxy ether and subsequent epoxidation (or vice-versa) occur in a continuous sequence without the need for isolating intermediates. This would significantly reduce reaction times and waste.

In-line Purification and Analysis: Incorporating in-line separation modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., IR, NMR spectroscopy) for real-time monitoring and control of the reaction, ensuring high purity of the final product.

Safety Enhancement: The precise control over reaction parameters (temperature, pressure, stoichiometry) in flow reactors is particularly beneficial for managing the exothermicity often associated with epoxide synthesis and ring-opening reactions.

Rational Design of Epoxide-Based Building Blocks for Advanced Materials Science

Epoxides are fundamental building blocks for a wide range of polymers and advanced materials, most notably epoxy resins. The specific structure of this compound, with its aromatic and aliphatic components, can be leveraged to create materials with tailored properties. A structurally related compound, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane, is known to be a useful component for advanced epoxy molding compounds in microelectronic packaging due to its ability to impart low melt viscosity.

Future research in this domain would focus on:

High-Performance Polymers: Using this compound as a monomer or cross-linking agent to develop high-performance epoxy resins. The dimethyl-substituted phenyl group could enhance thermal stability, chemical resistance, and modify the mechanical properties of the resulting polymer network.

Functional Coatings and Adhesives: Incorporating this molecule into formulations for coatings and adhesives where properties like hydrophobicity, adhesion to specific substrates, and refractive index are critical.

Biomaterials: Functionalizing the oxirane ring to introduce biocompatible or biodegradable moieties, opening up possibilities for its use in biomedical applications.

Material ClassPotential Role of this compoundDesired Properties
Epoxy ResinsMonomer or co-monomerHigh glass transition temperature, low moisture absorption, enhanced toughness.
Advanced CompositesMatrix material for fiber reinforcement (e.g., carbon, glass)Improved interfacial adhesion, high strength-to-weight ratio.
Electronic EncapsulantsComponent of molding compoundsLow dielectric constant, high thermal stability.

Application of Advanced Spectroscopic and Computational Approaches for Real-Time Reaction Monitoring

Understanding and optimizing reactions involving this compound necessitates the use of advanced analytical and computational tools. These approaches provide detailed insights into reaction kinetics, mechanisms, and the structure of transient intermediates.

Emerging applications in this area include:

In-situ Spectroscopy: Utilizing techniques like Process Analytical Technology (PAT) with probes for Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This is particularly powerful when coupled with flow chemistry systems.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways for the synthesis and functionalization of this compound. These studies can predict the most favorable reaction conditions, elucidate complex mechanisms, and aid in the rational design of new catalysts.

Machine Learning and AI: Integrating real-time spectroscopic data with machine learning algorithms to create predictive models for reaction outcomes. This can enable self-optimizing reactors that automatically adjust conditions to maximize yield and purity.

Q & A

Q. What isotopic labeling strategies (e.g., 18^{18}O, 13^{13}C) elucidate reaction pathways in mechanistic studies?

  • Methodological Answer : 18^{18}O-labeling in the oxirane ring tracks oxygen transfer during ring-opening (e.g., hydrolysis to diols). 13^{13}C-labeled dimethylphenyl groups (via Friedel-Crafts alkylation) monitor metabolic degradation in tracer studies. GC-MS or 13^{13}C NMR detects isotopic incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.